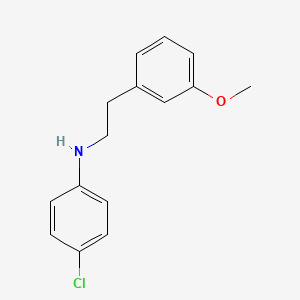

4-Chloro-N-(3-methoxyphenethyl)aniline

Vue d'ensemble

Description

4-Chloro-N-(3-methoxyphenethyl)aniline is a chemical compound with the molecular formula C15H16ClNO and a molecular weight of 261.74 g/mol. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 4-Chloro-N-(3-methoxyphenethyl)aniline consists of a benzene ring substituted with a chlorine atom and an N-(3-methoxyphenethyl) group. The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthetic Processes and Industrial Production : The synthesis of related compounds, like 3-Chloro-4-(3-fluorobenzyloxy)aniline, demonstrates processes that can be adapted for the synthesis of 4-Chloro-N-(3-methoxyphenethyl)aniline. These methods emphasize cost-effectiveness, robustness, and minimal environmental impact, suitable for industrial production (Zhang Qingwen, 2011).

Photochemical Applications : In the field of photochemistry, the study of fluorescence quenching by compounds like boronic acid derivatives and anilines in varying environments has relevance. This research provides insights into the behavior of similar compounds in alcohol environments and their potential applications in photochemical processes (H. S. Geethanjali et al., 2015).

Polymer Science and Fluorescent Properties : Research on polyurethane cationomers incorporating anil groups, including salicylideneanil structures, highlights the potential for 4-Chloro-N-(3-methoxyphenethyl)aniline in creating polymers with unique properties like fluorescence. Such compounds could be valuable in developing new materials with specific photophysical behaviors (E. Buruianǎ et al., 2005).

Oxidative Chemical Reactions : Research on the selective oxidation of substituted anilines, leading to azoxyarenes and other products, underscores the reactivity of anilines in oxidation reactions. This knowledge is crucial for developing novel synthetic routes and understanding the chemical behavior of 4-Chloro-N-(3-methoxyphenethyl)aniline in oxidative conditions (Christin Gebhardt et al., 2008).

Environmental and Analytical Applications

- Photocatalysis and Wastewater Treatment : Studies on the photodegradation of aniline compounds, including 4-methoxy aniline, using novel photocatalysts like silver halides, have significant implications for environmental applications. Such research is crucial for developing efficient methods for treating wastewater contaminated with aniline derivatives (Sajad Jafari & Alireza Nezamzadeh-Ejhieh, 2017).

Pharmaceutical and Biological Research

Antimicrobial Activity and Medicinal Chemistry : Research on novel quinazolinone derivatives, involving reactions with primary aromatic amines, including aniline derivatives, contributes to the development of new antimicrobial agents. This suggests the potential use of 4-Chloro-N-(3-methoxyphenethyl)aniline in the synthesis of biologically active compounds (O. M. Habib et al., 2013).

Cancer Research and Apoptosis Induction : The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer, in cancer research highlights the role of aniline derivatives in synthesizing efficacious anticancer agents. This underscores the significance of similar compounds in developing new therapeutic agents (N. Sirisoma et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, 4-Chloroaniline, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is classified as a carcinogen. It is also very toxic to aquatic life with long-lasting effects . It is recommended to handle this compound with appropriate safety measures.

Propriétés

IUPAC Name |

4-chloro-N-[2-(3-methoxyphenyl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-18-15-4-2-3-12(11-15)9-10-17-14-7-5-13(16)6-8-14/h2-8,11,17H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHLQGSQVIAEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538286 | |

| Record name | 4-Chloro-N-[2-(3-methoxyphenyl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-(3-methoxyphenethyl)aniline | |

CAS RN |

749806-32-4 | |

| Record name | 4-Chloro-N-[2-(3-methoxyphenyl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

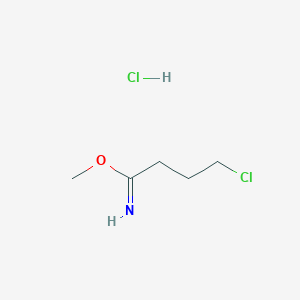

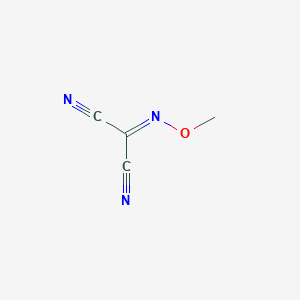

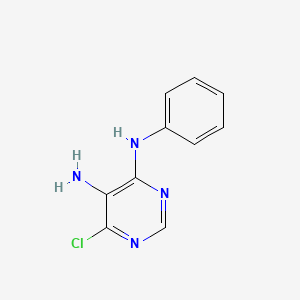

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

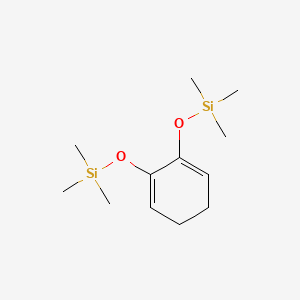

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-b]pyridin-5-amine](/img/structure/B1626478.png)

![4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1626485.png)